Tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl group, acetyl group, and phenyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the acetyl and phenyl groups. One common method involves the cyclization of an appropriate precursor, such as an N-substituted amino acid or an amino alcohol, under acidic or basic conditions. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and reduce reaction times . Additionally, continuous flow chemistry may be utilized to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The acetyl and phenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
Tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interactions with other molecules .
Properties
Molecular Formula |
C17H23NO3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-12(19)14-10-15(13-8-6-5-7-9-13)18(11-14)16(20)21-17(2,3)4/h5-9,14-15H,10-11H2,1-4H3 |
InChI Key |
PMZNFGAQYHKKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(N(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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